

Unveiling the Chemical Biology of AUZ454: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides an in-depth overview of the chemical and biological properties of AUZ454 (also known as **K03861**), a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cell cycle in oncology and other diseases.

Core Chemical Properties

AUZ454 is a small molecule inhibitor with well-defined chemical characteristics crucial for its biological activity and development as a potential therapeutic agent.



| Property | Value | |
|-------------------|--|--|
| Synonyms | K03861 | |
| CAS Number | 853299-07-7 | |
| Molecular Formula | C24H26F3N7O2 | |
| Molecular Weight | 501.5 g/mol | |
| Appearance | A solid | |
| SMILES | CN1CCN(CC2=C(C(F) (F)F)C=C(NC(NC3=CC=C(OC4=NC(N)=NC=C4)C=C3)=O)C=C2)CC1 | |
| InChI Key | PWDLXPJQFNVTNL-UHFFFAOYSA-N | |

Mechanism of Action and Biological Activity

AUZ454 functions as a type II inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition. Unlike type I inhibitors that compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric site, inducing a conformational change that inactivates the enzyme. Specifically, AUZ454 inhibits CDK2 activity by competing with the binding of its activating cyclin partners, such as Cyclin E and Cyclin A.[1] This mode of action leads to cell cycle arrest and inhibition of cell proliferation.

Binding Affinity and Potency

The inhibitory potential of AUZ454 has been quantified through various biochemical and cell-based assays.



| Target | Assay Type | Value (IC₅₀/Kd) |
|--|------------|---------------------|
| CDK2 (Wild-Type) | Kd | 8.2 nM, 50 nM[1][2] |
| CDK2 (C118L mutant) | Kd | 18.6 nM[2] |
| CDK2 (A144C mutant) | Kd | 15.4 nM[2] |
| CDK2 (C118L/A144C mutant) | Kd | 9.7 nM[2] |
| FLT3-ITD Ba/F3 cells | IC50 | ~0.001 µM[3] |
| Wild-Type Ba/F3 cells | IC50 | > 0.1 µM[3] |
| Human Cytomegalovirus (HCMV) in macrophages | IC50 | 1.028 μM[3] |

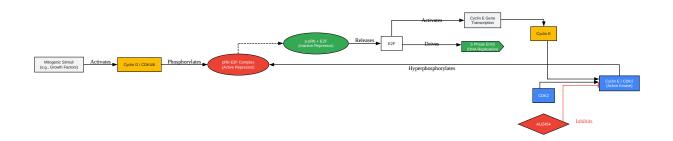
Cellular Effects

- Cell Proliferation: AUZ454 has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including Caki-1 and ACHN cells, in a CDK2-dependent manner.[1]
- Meiosis: At a concentration of 10 μM, AUZ454 has been shown to inhibit spindle organization and chromosome alignment during meiosis I and prevent egg activation in isolated mouse oocytes.[3]

Signaling Pathway

AUZ454 targets the CDK2 signaling pathway, a critical cascade regulating the G1/S phase transition of the cell cycle. The diagram below illustrates the canonical pathway and the point of intervention by AUZ454.





Click to download full resolution via product page

AUZ454 inhibits the active Cyclin E/CDK2 complex, preventing cell cycle progression.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of CDK2 inhibitors like AUZ454.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of AUZ454 on cell proliferation by measuring the metabolic activity of viable cells.

Workflow for determining the IC50 of AUZ454 using an MTT assay.

Protocol:

 Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

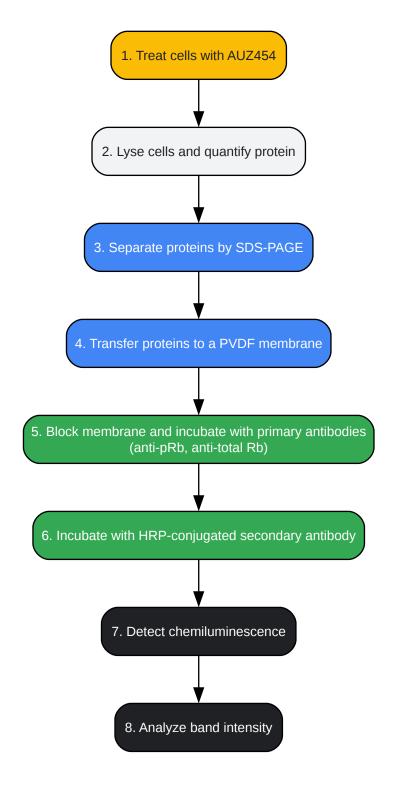


- Compound Treatment: Prepare serial dilutions of AUZ454 in culture medium. Replace the
 existing medium with the compound-containing medium. Include a vehicle control (e.g.,
 DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4][5][6]
- Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][5][6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This method is used to confirm the on-target activity of AUZ454 by assessing the phosphorylation status of the direct downstream CDK2 substrate, the Retinoblastoma protein (pRb).





Click to download full resolution via product page

Workflow for Western Blot analysis of Rb phosphorylation.

Protocol:



- Cell Treatment: Culture cells to 70-80% confluency and treat with AUZ454 at its IC₅o concentration for a specified time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7][8][9][10]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][8][9][10]
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA.
 - Incubate with primary antibodies specific for phosphorylated Rb (e.g., Ser807/811) and total Rb.[7][8][9][10]
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of AUZ454 on cell cycle progression.

Protocol:

- Cell Treatment: Treat cells with AUZ454 for a defined period (e.g., 24 hours).
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
 [11]



- Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNAbinding dye (e.g., propidium iodide) and RNase A.[11]
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]

Clinical Development Status

Based on a comprehensive review of publicly available information, there is currently no evidence to suggest that AUZ454 has entered human clinical trials. It is considered a preclinical compound used for research purposes to investigate the roles of CDK2 in various biological processes.

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice. The safety and efficacy of AUZ454 have not been established in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]



- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Chemical Biology of AUZ454: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684544#understanding-the-chemical-properties-of-auz454]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com